molecular formula C6H9NO3 B1390738 (R)-6-oxopiperidine-2-carboxylic acid CAS No. 72002-30-3

(R)-6-oxopiperidine-2-carboxylic acid

Cat. No.: B1390738
CAS No.: 72002-30-3
M. Wt: 143.14 g/mol
InChI Key: FZXCPFJMYOQZCA-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-6-oxopiperidine-2-carboxylic acid, also known as (R)-6-OPC, is an important organic acid found in many organisms. It is a key intermediate in the synthesis of several important compounds, such as amino acids, peptides, and nucleotides. It is also a precursor for many biologically active compounds, such as hormones and neurotransmitters. In addition, (R)-6-OPC is used in the synthesis of pharmaceuticals and in the manufacture of food additives.

Scientific Research Applications

Microbiological Applications

  • Penicillin Biosynthesis : OCA has been identified as a substance that can reverse the inhibition of penicillin G production by l-lysine in the fungus Penicillium chrysogenum. This suggests a role for OCA in the regulation of antibiotic synthesis in microorganisms (Kurz↦kowski et al., 1990).

Organic Chemistry Applications

  • Chiral Pool Synthesis : (R)-α-Aminoadipic acid, available from the enzymatic cleavage of cephalosporin C, can be converted into several enantiomerically pure compounds, including (R)-6-oxopiperidine-2-carboxylic acid. This demonstrates its utility as a chiral building block for synthesizing various organic compounds (Sadiq & Sewald, 2012).
  • Synthesis of Lactams : A method for the synthesis and resolution of lactams, such as 5-oxopyrrolidine- and 6-oxopiperidine-3-carboxylic acids, has been developed using O-(α-phenylethyl)hydroxylamine. This shows the role of OCA derivatives in the synthesis of cyclic compounds (Kleban et al., 2017).

Medicinal Chemistry Applications

  • Antibacterial Agents : The enantiomers of a quinolonecarboxylic acid class antibacterial agent containing a piperidine structure were synthesized using methods that could involve derivatives of OCA. This underscores its potential use in the development of new antibacterial drugs (Rosen et al., 1988).

Biochemical Analysis

Cellular Effects

The effects of ®-6-oxopiperidine-2-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, ®-6-oxopiperidine-2-carboxylic acid can affect the phosphoinositide-3-kinase (PI3K)-AKT signaling pathway, which is crucial for regulating cell growth, proliferation, and survival . Additionally, it can alter gene expression by acting as a modulator of transcription factors, thereby influencing the expression of genes involved in metabolic processes and cellular responses to stress.

Molecular Mechanism

At the molecular level, ®-6-oxopiperidine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. This compound can bind to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For example, it may inhibit the activity of certain dehydrogenases, thereby affecting the redox state of cells and influencing metabolic flux . Furthermore, ®-6-oxopiperidine-2-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells.

Temporal Effects in Laboratory Settings

The stability and degradation of ®-6-oxopiperidine-2-carboxylic acid in laboratory settings are critical for understanding its long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of various metabolites that can have distinct biological activities. Studies have shown that the effects of ®-6-oxopiperidine-2-carboxylic acid on cellular function can change over time, with initial effects being more pronounced and gradually diminishing as the compound degrades . Long-term exposure to ®-6-oxopiperidine-2-carboxylic acid in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and metabolic balance.

Dosage Effects in Animal Models

The effects of ®-6-oxopiperidine-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic efficiency and promoting cellular health. At higher doses, ®-6-oxopiperidine-2-carboxylic acid can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level. These findings highlight the importance of dosage optimization in potential therapeutic applications of ®-6-oxopiperidine-2-carboxylic acid.

Metabolic Pathways

®-6-oxopiperidine-2-carboxylic acid is involved in several metabolic pathways, including amino acid metabolism and the tricarboxylic acid cycle. This compound interacts with enzymes such as transaminases and dehydrogenases, facilitating its conversion into other metabolites that participate in energy production and biosynthetic processes . The involvement of ®-6-oxopiperidine-2-carboxylic acid in these pathways underscores its role in maintaining metabolic flux and regulating metabolite levels within cells.

Transport and Distribution

The transport and distribution of ®-6-oxopiperidine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via amino acid transporters, allowing its distribution to various cellular compartments . Once inside the cell, ®-6-oxopiperidine-2-carboxylic acid may interact with binding proteins that facilitate its localization and accumulation in specific tissues. These interactions are crucial for the compound’s biological activity and its ability to exert effects on cellular function.

Subcellular Localization

The subcellular localization of ®-6-oxopiperidine-2-carboxylic acid is essential for its activity and function. This compound can be localized to specific cellular compartments, such as the mitochondria, cytoplasm, or nucleus, depending on its interactions with targeting signals and post-translational modifications . The localization of ®-6-oxopiperidine-2-carboxylic acid to these compartments allows it to participate in distinct biochemical processes and exert its effects on cellular metabolism and gene expression.

Properties

IUPAC Name

(2R)-6-oxopiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-3-1-2-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXCPFJMYOQZCA-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654102
Record name (2R)-6-Oxopiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72002-30-3
Record name (2R)-6-Oxopiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72002-30-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-6-oxopiperidine-2-carboxylic acid
Reactant of Route 2
(R)-6-oxopiperidine-2-carboxylic acid
Reactant of Route 3
(R)-6-oxopiperidine-2-carboxylic acid
Reactant of Route 4
(R)-6-oxopiperidine-2-carboxylic acid
Reactant of Route 5
(R)-6-oxopiperidine-2-carboxylic acid
Reactant of Route 6
(R)-6-oxopiperidine-2-carboxylic acid
Customer
Q & A

Q1: What is the significance of being able to synthesize (R)-6-oxopiperidine-2-carboxylic acid from (R)-α-Aminoadipic acid?

A1: The ability to synthesize this compound from (R)-α-Aminoadipic acid is significant because it highlights the potential of using (R)-α-Aminoadipic acid, a byproduct of the pharmaceutical industry, as a chiral building block. [] Chiral building blocks are valuable in organic synthesis for creating enantiomerically pure compounds, which are crucial for drug development and other applications where specific stereochemistry is critical.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.